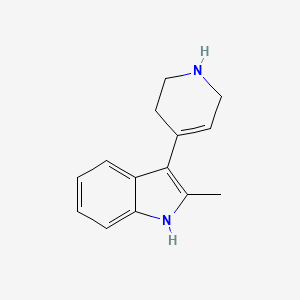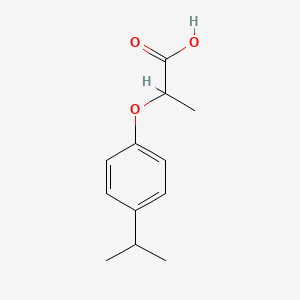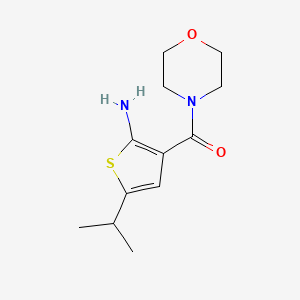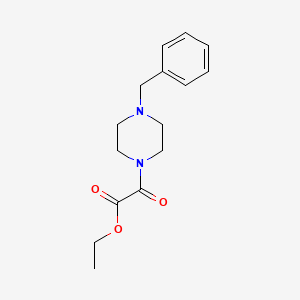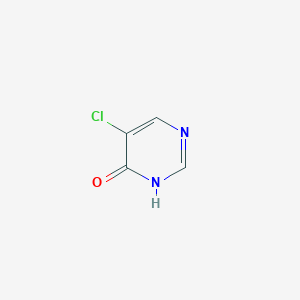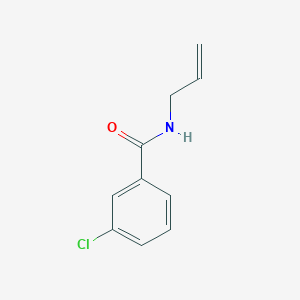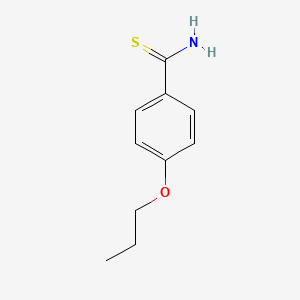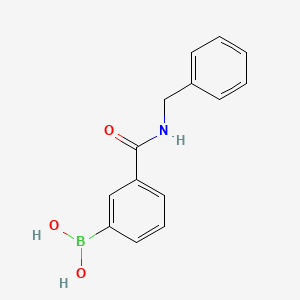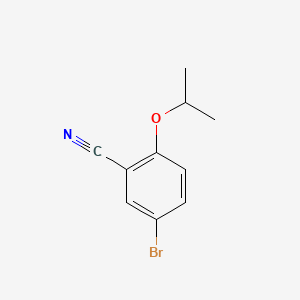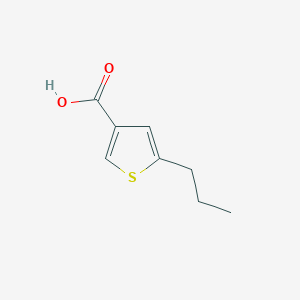
5-Propylthiophene-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described, which could potentially be adapted for the synthesis of 5-propylthiophene-3-carboxylic acid . Additionally, microwave-assisted synthesis has been reported as a rapid method to produce 5-arylthiophene carboxylates, which suggests that similar conditions could be applied to synthesize the propyl-substituted variant . The synthesis of 5-(phenylthiophene)-3-carboxylic acid derivatives has also been explored, indicating that various substituents on the thiophene ring can be introduced to modify the compound's properties .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. While the exact structure of 5-propylthiophene-3-carboxylic acid is not provided, the structure-activity relationships of similar compounds have been studied. For example, derivatives of 5-phenylthiophenecarboxylic acid have been evaluated for their pharmacological effects, suggesting that the position and nature of substituents on the thiophene ring are important for biological activity . The crystal structure analysis of related compounds can also provide insights into the molecular conformation and intermolecular interactions of 5-propylthiophene-3-carboxylic acid .
Chemical Reactions Analysis
Thiophene carboxylic acids can undergo various chemical reactions. The photodeprotection of 2,5-dimethylphenacyl esters to yield carboxylic acids indicates that light-sensitive protecting groups could be used in the synthesis or modification of thiophene carboxylic acids . The formation of supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding demonstrates the potential for thiophene carboxylic acids to engage in non-covalent interactions, which could be relevant for the design of new materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. Water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as pH-induced conformational changes, which could be relevant for understanding the behavior of 5-propylthiophene-3-carboxylic acid in different environments . The reactivity of methyl 3-hydroxythiophene-2-carboxylate in the formation of thiotetronic acids suggests that the hydroxyl and carboxylate groups in thiophene carboxylic acids are reactive sites for further chemical transformations .
Applications De Recherche Scientifique
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application Summary: This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This compound is useful due to its functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
- Methods of Application: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
- Results or Outcomes: The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .
- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- Application Summary: This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This compound is useful due to its functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
- Methods of Application: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
- Results or Outcomes: The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .
- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .
- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .
-
Durable Graphene-Based Alkyd Nanocomposites for Surface Coating Applications
- Application Summary: Vegetable oils are used to prepare polymeric alkyd surfaces. Novel and exciting designs of alkyd/graphene nanocomposites have provided eco-friendly thermal stability and protective coating surfaces . These alkyd composites have high hydrophobicity, corrosion resistance, and durability .
- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: Graphene-based alkyd nanocoatings have many industrial and research interests because of their exceptional thermal and chemical properties . This work introduces an advanced horizon for developing protective nanocomposite coatings .
Safety And Hazards
Propriétés
IUPAC Name |
5-propylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLJQYJHQHGTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391060 | |
| Record name | 5-propylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylthiophene-3-carboxylic acid | |
CAS RN |
883546-51-8 | |
| Record name | 5-propylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



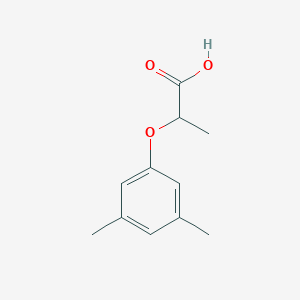
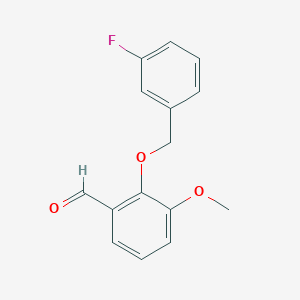
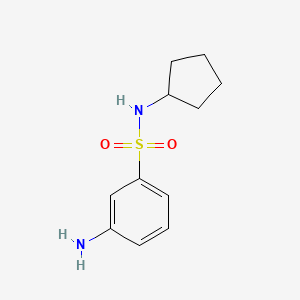
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)
